1-(Bromomethyl)-2-ethynylbenzene

描述

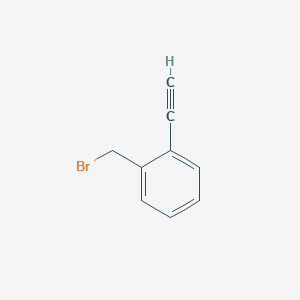

1-(Bromomethyl)-2-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to control temperature and reaction time precisely. This ensures consistent product quality and high efficiency .

化学反应分析

Types of Reactions: 1-(Bromomethyl)-2-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The ethynyl group can undergo electrophilic addition reactions with halogens like bromine or chlorine, forming dihalogenated products.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Electrophilic Addition: Bromine (Br2) or chlorine (Cl2) in an organic solvent like carbon tetrachloride (CCl4) is used.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Major Products Formed:

Substitution: Formation of alcohols or amines.

Addition: Formation of dihalogenated benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes .

科学研究应用

Scientific Research Applications

1-(Bromomethyl)-2-ethynylbenzene plays a significant role in organic synthesis, crystal engineering, and the development of organosilicon electronic devices and sensors. It is also used as a photosensitizer in photochemistry.

Synthesis Applications

this compound is useful in organic synthesis, specifically for the creation of biaryl and diethynylated benzene derivatives. For example, it can be used in the synthesis of ethynylated biaryls and asymmetric diethynylated benzenes through sequential Sonogashira and Suzuki couplings in water. Additionally, bromobenzenes can be efficiently cleaved to produce volatile ethynylbenzenes using water-miscible reagents. Furthermore, benzylic alkynes can be used as precursors for a wide array of products and are directly accessible via cross-coupling product using a TBAF-mediated deprotection .

Crystal Engineering and Solid-State Structures

In crystal engineering, this compound's solid-state structures have been examined using X-ray diffraction. Studies show that the halogen and ethynyl substituents on the benzene rings can be interchanged without significant changes in the average solid-state structures, indicating stability and versatility in crystal engineering applications.

Organosilicon Electronics and Sensors

this compound is applicable in the development of organosilicon electronic devices and sensors. For instance, 1-bromo-4-ethynylbenzene can be synthesized and reacted with a hydrogen-passivated Si(111) surface, which can then be analyzed using various characterization tools, highlighting its potential in creating organosilicon interfaces for electronic applications.

Photoreaction Applications

In photochemistry, this compound can be used as a photosensitizer to promote oxidation reactions under specific conditions, such as in the microwave-assisted photooxidation of sulfoxides.

Pharmaceutical Intermediates and Agrochemicals

1-Bromo-2-ethynylbenzene is employed in the preparation of pharmaceutical intermediates and agrochemicals . For example, it can be used as a starting material in the synthesis of novel NLRP3 inhibitors .

Case Studies

- Synthesis of Triazoles : Benzyl bromide derivatives, including 4-bromobenzyl bromide and 4-chlorobenzyl bromide, can be used in the one-pot synthesis of triazoles using electrolytic copper as a catalyst . For example, 1-[(4-bromophenyl)methyl]-4-phenyl-1H-1,2,3-triazole and 1-[(4-chlorophenyl)methyl]-4-phenyl-1H-1,2,3-triazole can be synthesized from 4-bromobenzyl bromide and 4-chlorobenzyl bromide respectively, phenylacetylene, and sodium azide .

- Cross-coupling Reactions : Benzyl bromide derivatives can undergo organolithium-based cross-coupling reactions to construct C–C bonds . Unsubstituted benzyl bromide can be converted with lithium acetylides to form alkynes . Substrates bearing alkyl substituents or electron-donating para-substituents also readily undergo the cross-coupling reaction .

- Synthesis of PET Imaging Ligands : 1-(Bromomethyl)-2-(difluoromethoxy)benzene can be used as a starting material in the synthesis of PET imaging ligands . For example, it can be used in the synthesis of methyl 4-ethynylbenzoate .

- Formation of Bromo tolane derivative : 1-Bromo-2-ethynylbenzene undergoes Sonogashira coupling with methyl 2-iodobenzoate to form bromo tolane derivative .

作用机制

The mechanism of action of 1-(Bromomethyl)-2-ethynylbenzene involves its reactivity due to the presence of both the bromomethyl and ethynyl groups. The bromomethyl group is highly reactive in nucleophilic substitution reactions, while the ethynyl group can participate in addition reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in synthetic applications .

相似化合物的比较

1-(Chloromethyl)-2-ethynylbenzene: Similar structure but with a chlorine atom instead of bromine.

1-(Bromomethyl)-3-ethynylbenzene: Similar structure but with the ethynyl group in the meta position.

1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position

Uniqueness: 1-(Bromomethyl)-2-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

生物活性

1-(Bromomethyl)-2-ethynylbenzene, also known by its CAS number 211508-95-1, is an organobromine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group attached to an ethynyl-substituted benzene ring. Its structure can be represented as follows:

This compound is characterized by its reactivity due to the presence of both the bromine atom and the ethynyl group, which can engage in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated its effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role in combating antibiotic resistance .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to induce apoptosis in these cells, with IC50 values indicating potent activity at low concentrations. Mechanistic studies suggest that the compound may disrupt cellular signaling pathways involved in cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through the formation of reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and death.

Additionally, the bromine atom may facilitate the formation of radical species that contribute to oxidative stress within cells, further promoting cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against a panel of resistant bacterial strains. The results indicated that it had a broad spectrum of activity, with particular potency against Gram-positive bacteria .

- Cancer Cell Studies : In another investigation, researchers assessed the cytotoxic effects on various cancer cell lines. The findings revealed that treatment with this compound led to cell cycle arrest and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Tested Cell Lines |

|---|---|---|---|

| Antimicrobial (MRSA) | 8 | - | - |

| Antimicrobial (VRE) | 16 | - | - |

| Cytotoxicity (HeLa) | - | 5 | HeLa |

| Cytotoxicity (MCF-7) | - | 10 | MCF-7 |

属性

IUPAC Name |

1-(bromomethyl)-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYHSHIINCLCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578692 | |

| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211508-95-1 | |

| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。